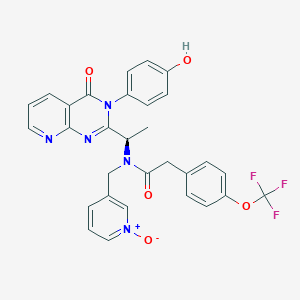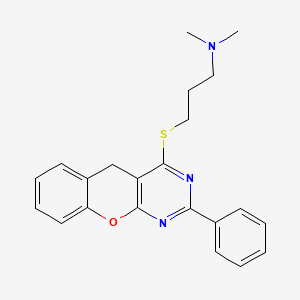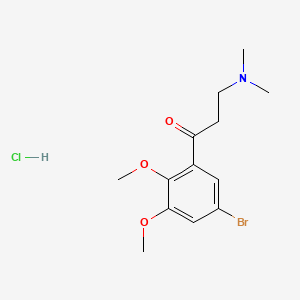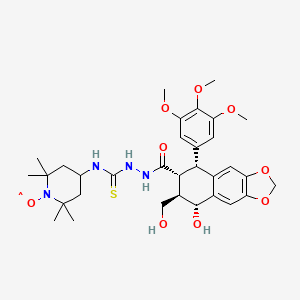
N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a podophyllic acid moiety linked to a thiosemicarbazide group, which is further modified with a 2,2,6,6-tetramethyl-1-piperidinyl-oxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Podophyllic Acid Derivative: The initial step involves the preparation of a podophyllic acid derivative through esterification or amidation reactions.
Thiosemicarbazide Formation:
Introduction of 2,2,6,6-Tetramethyl-1-Piperidinyl-Oxy Group: The final step involves the modification of the thiosemicarbazide with 2,2,6,6-tetramethyl-1-piperidinyl-oxy, which can be carried out using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve reaction rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl-oxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulation of Cellular Signaling: It can modulate signaling pathways, affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide can be compared with other similar compounds to highlight its uniqueness:
N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound also contains the 2,2,6,6-tetramethyl-4-piperidinyl group but differs in its overall structure and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another related compound used as a light stabilizer in polymers.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Used in polymer chemistry for its stabilizing properties.
These comparisons highlight the unique structural features and diverse applications of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide.
Eigenschaften
CAS-Nummer |
125654-64-0 |
|---|---|
Molekularformel |
C32H43N4O9S |
Molekulargewicht |
659.8 g/mol |
InChI |
InChI=1S/C32H43N4O9S/c1-31(2)12-17(13-32(3,4)36(31)40)33-30(46)35-34-29(39)26-20(14-37)27(38)19-11-22-21(44-15-45-22)10-18(19)25(26)16-8-23(41-5)28(43-7)24(9-16)42-6/h8-11,17,20,25-27,37-38H,12-15H2,1-7H3,(H,34,39)(H2,33,35,46)/t20-,25+,26-,27-/m0/s1 |
InChI-Schlüssel |
ASRWRMLCMYKYRH-JYIOINSGSA-N |
Isomerische SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




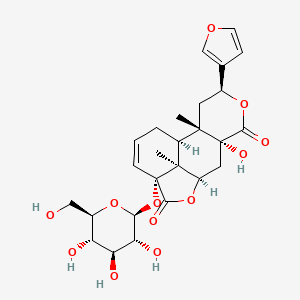


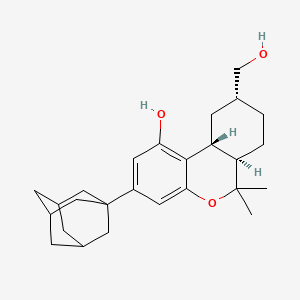

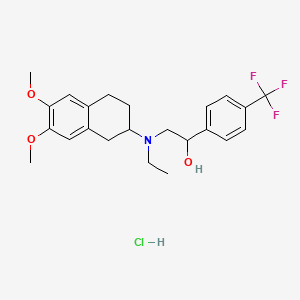

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
